molecular formula C21H23NO3S B2425932 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylbenzenesulfonamide CAS No. 1421454-08-1

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2425932
CAS RN: 1421454-08-1
M. Wt: 369.48
InChI Key: NMASREPUUZRCQT-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylbenzenesulfonamide, also known as HNPA-AMBS, is a sulfonamide derivative that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

  • Antibacterial Agents : A study by Abbasi et al. (2015) in "Pakistan Journal of Chemistry" synthesized derivatives of N-(naphthalen-1-yl)benzenesulfonamide and found them to be potent antibacterial agents. The derivatives showed significant antibacterial potential against various bacterial strains (Abbasi et al., 2015).

  • Enzyme Inhibitors : Another study by Abbasi et al. (2015) in "Tropical Journal of Pharmaceutical Research" explored sulfonamide derivatives of dagenan chloride, which included compounds similar to N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylbenzenesulfonamide. These compounds demonstrated inhibitory activity against lipoxygenase and α-glucosidase enzymes, suggesting potential applications in anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

  • Antiproliferative Activity : A research by Berardi et al. (2005) in the "Journal of Medicinal Chemistry" investigated derivatives of N-(naphthalen-1-yl)propyl and found that these compounds demonstrated antiproliferative activity in rat C6 glioma cells. This indicates their potential use in tumor research and therapy (Berardi et al., 2005).

  • Antimycobacterial Activity : Goněc et al. (2016) in "Molecules" synthesized a series of N-alkoxyphenylhydroxynaphthalenecarboxamides and evaluated their antimycobacterial activity. Some of these compounds showed activity comparable or higher than rifampicin, a known antimycobacterial drug (Goněc et al., 2016).

  • Protein Kinase C Activator : Ito et al. (1986) in "Biochemistry" found that N-(naphthalen-1-yl)propanamide derivatives, such as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, can activate protein kinase C, indicating potential applications in cellular signaling studies (Ito et al., 1986).

properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-15-10-11-16(2)21(14-15)26(24,25)22-13-12-20(23)19-9-5-7-17-6-3-4-8-18(17)19/h3-11,14,20,22-23H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMASREPUUZRCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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